3H-thieno[3,2-e]benzimidazole
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Overview
Description
1H-Thieno[3,2-e]benzimidazole(8CI,9CI) is a heterocyclic aromatic compound that combines the structural features of both thieno and benzimidazole moieties.
Preparation Methods
The synthesis of 1H-Thieno[3,2-e]benzimidazole(8CI,9CI) typically involves the fusion of benzene and imidazole rings with a thieno ring. One common synthetic route includes the cyclization of o-phenylenediamine with thieno[3,2-d]pyrimidine derivatives under acidic conditions . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1H-Thieno[3,2-e]benzimidazole(8CI,9CI) undergoes various chemical reactions, including:
Scientific Research Applications
1H-Thieno[3,2-e]benzimidazole(8CI,9CI) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Thieno[3,2-e]benzimidazole(8CI,9CI) involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes in pathogens, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
1H-Thieno[3,2-e]benzimidazole(8CI,9CI) can be compared with other similar compounds such as:
Properties
CAS No. |
23630-49-1 |
---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3H-thieno[3,2-e]benzimidazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-6(3-4-12-8)9-7(1)10-5-11-9/h1-5H,(H,10,11) |
InChI Key |
GTACTEGISJCMII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C3=C1NC=N3 |
Origin of Product |
United States |
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